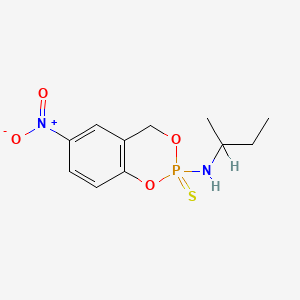

N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide

Description

Properties

CAS No. |

130365-36-5 |

|---|---|

Molecular Formula |

C11H15N2O4PS |

Molecular Weight |

302.29 g/mol |

IUPAC Name |

N-butan-2-yl-6-nitro-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-amine |

InChI |

InChI=1S/C11H15N2O4PS/c1-3-8(2)12-18(19)16-7-9-6-10(13(14)15)4-5-11(9)17-18/h4-6,8H,3,7H2,1-2H3,(H,12,19) |

InChI Key |

QJBGTKGOASBMCL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide typically involves multiple steps. One common route includes the nitration of a benzodioxaphosphorin precursor, followed by the introduction of the amine and sulfide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functional group modifications. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The sulfide group can be oxidized to a sulfoxide or sulfone.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include amines, sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phosphorin ring and sulfide group contribute to the compound’s overall reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Key Trends:

- Nitro vs.

- Sulfide vs. Oxide : Sulfides (e.g., target compound) generally exhibit greater thermal stability and lower polarity compared to oxides, influencing solubility and bioavailability .

Functional Group Comparison with Nitroaromatic Compounds

highlights nitroaromatic pesticides such as butralin (4-(1,1-dimethylethyl)-N-(1-methylpropyl)-2,6-dinitrobenzenamine) and isopropalin (4-(1-methylethyl)-2,6-dinitro-N,N-dipropylbenzenamine).

Insights:

- The benzodioxaphosphorin core in the target compound may offer advantages in metal chelation or enzyme inhibition compared to simpler nitroaromatics like butralin.

Research Implications and Limitations

- Agrochemical Development : Nitro and sulfur groups are common in fungicides (e.g., fludioxonil in ) and herbicides .

- Coordination Chemistry : The phosphorus-sulfur framework could act as a ligand for transition metals, enabling catalytic applications .

Limitations : Absence of explicit data on synthesis, toxicity, or efficacy necessitates further experimental validation.

Biological Activity

N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxaphosphorin core with a nitro group, which is known to influence its biological interactions. The presence of the nitro group can modulate the compound's electronic properties, enhancing its reactivity with biological targets.

Mechanisms of Biological Activity

-

Nitro Group Influence :

- The nitro group can act as a pharmacophore , facilitating interactions with nucleophilic sites on proteins such as enzymes. This interaction often leads to inhibition of enzymatic activity, making it a critical component in the design of therapeutic agents .

- Reduction of the nitro group can produce reactive intermediates that bind covalently to DNA or proteins, leading to cytotoxic effects. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities .

-

Antimicrobial Activity :

- Nitro-containing compounds are well-documented for their antimicrobial properties. They typically function by generating toxic radicals upon reduction, which damage cellular components such as DNA. For instance, metronidazole is a well-known antibiotic that operates through a similar mechanism .

- In vitro studies have shown that derivatives of nitro compounds can exhibit significant activity against various pathogens, suggesting that this compound may possess similar properties .

-

Anti-inflammatory Properties :

- Nitro compounds can also exhibit anti-inflammatory effects by modulating signaling pathways involved in inflammation. For example, certain nitro fatty acids have been shown to interact with proteins involved in inflammatory responses, potentially leading to reduced inflammation .

- The compound's ability to inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators could be an area for further investigation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitro derivatives against common bacterial strains. Results indicated that compounds with similar structural motifs to this compound demonstrated potent inhibitory effects comparable to established antibiotics like metronidazole. The mechanism was attributed to the generation of reactive nitrogen species upon reduction of the nitro group .

Case Study 2: Cytotoxicity in Cancer Cells

Research investigating the cytotoxic effects of phosphorin derivatives revealed that compounds with nitro substituents exhibited significant cytotoxicity against cancer cell lines. The study highlighted the role of the nitro group in inducing apoptosis through DNA damage pathways .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.